molecular formula C6H11N B13633740 1-Bicyclo[2.1.0]pentanylmethanamine

1-Bicyclo[2.1.0]pentanylmethanamine

Cat. No.: B13633740
M. Wt: 97.16 g/mol
InChI Key: BQJAETXCOKDRDS-UHFFFAOYSA-N
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Description

1-Bicyclo[2.1.0]pentanylmethanamine is a bicyclic amine characterized by a fused bicyclo[2.1.0]pentane scaffold with a methanamine substituent. Most research focuses on structurally related bicyclo systems (e.g., [1.1.1], [1.1.0], or [4.1.0]), which provide insights into its hypothetical properties and applications .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-bicyclo[2.1.0]pentanylmethanamine

InChI

InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2

InChI Key

BQJAETXCOKDRDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)CN

Origin of Product

United States

Preparation Methods

Formation of 3-Sulfonylcyclobutanol Intermediate

  • The methyl sulfone is deprotonated by a dialkylmagnesium reagent to form a nucleophilic sulfonyl carbanion.
  • This carbanion attacks the epoxide (4-chloro-1,2-epoxybutane), opening the ring to form a 3-sulfonylcyclobutanol intermediate.
  • Activation of the hydroxyl group by sulfonyl chloride (e.g., PhSO2Cl) converts it into a good leaving group.

Transannular Nucleophilic Substitution and Ring Closure

  • A strong base (e.g., n-BuLi or t-BuLi) induces transannular nucleophilic substitution, where the sulfonyl group facilitates intramolecular ring closure, forming the bicyclo[2.1.0]pentane core.
  • This step is stereospecific and preserves enantiopurity when chiral epoxides are used.

Conversion to Methanamine Derivative

  • While the literature focuses on sulfonyl-substituted bicyclo[2.1.0]pentanes, these intermediates can be converted to methanamine derivatives through nucleophilic displacement of the sulfonyl group or reduction/amidation sequences, though specific protocols for 1-Bicyclo[2.1.0]pentanylmethanamine are less commonly detailed and may require additional steps.

Comparative Analysis of Preparation Methods

Feature Ring Contraction Method One-Pot Strain-Release Method
Starting Materials Bicyclo[3.1.0]hexan-2-one derivatives Methyl sulfones and 4-chloro-1,2-epoxybutane
Number of Steps Multi-step (diazo transfer, thermal rearrangement, functionalization) One-pot procedure
Reaction Conditions Thermal ring contraction, diazo chemistry Mild to moderate temperatures, organomagnesium bases
Yield Moderate to good, depending on step High (up to 77% isolated for bicyclo[1.1.0]butanes; slightly lower for housanes)
Stereochemical Control Possible via stereoisomeric intermediates High stereospecificity with chiral epoxides
Scalability Moderate Gram-scale demonstrated
Safety Considerations Handling of diazo compounds and thermal steps Requires handling of organometallic reagents
Versatility Functional group diversity possible Provides bench-stable sulfonyl intermediates for further transformations

Summary of Key Research Findings

  • The one-pot synthesis of 1-sulfonylbicyclo[2.1.0]pentanes from methyl sulfones and 4-chloro-1,2-epoxybutane represents a significant advancement in the efficient preparation of bicyclo[2.1.0]pentane derivatives.
  • Optimized conditions involve the use of dialkylmagnesium reagents as double bases and benzenesulfonyl chloride as an activating agent, achieving up to 77% isolated yield for related bicyclo[1.1.0]butanes and slightly lower yields for housanes.
  • The method is stereospecific and scalable, with the ability to produce enantioenriched products when chiral epoxides are employed.
  • These sulfonyl-substituted bicyclo[2.1.0]pentanes serve as valuable intermediates for further functionalization, including conversion to amines such as this compound.
  • Traditional ring contraction methods from bicyclo[3.1.0]hexan-2-one provide alternative routes but are more complex and less efficient.

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Strain and Reactivity: The [2.1.0] system likely exhibits higher ring strain compared to [1.1.1] due to its fused bicyclic geometry. This strain may increase reactivity in substitution or addition reactions. In contrast, [1.1.1] systems are more rigid and less strained, making them popular in drug design for mimicking aromatic rings . The [1.1.0] system in {3-methylbicyclo[1.1.0]butan-1-yl}methanamine has notable steric hindrance, which limits its synthetic utility compared to [1.1.1] analogs .
  • Substituent Effects: Fluorinated derivatives (e.g., [3-Fluoro-1-bicyclo[1.1.1]pentanyl]methanamine HCl) demonstrate improved metabolic stability and bioavailability compared to non-halogenated analogs, as seen in preclinical studies . Hydrochloride salts (e.g., 1-Bicyclo[1.1.1]pentanylmethanamine HCl) are commonly used to enhance solubility for pharmacological testing .
  • Applications :

    • Bicyclo[1.1.1]pentane derivatives are established bioisosteres for tert-butyl or phenyl groups in drug candidates, as seen in compounds like Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride (CAS 1523572-06-6) .
    • Larger systems (e.g., [4.1.0]) are less studied but may offer unique conformational properties for material science .

Q & A

Basic Research: What are the optimized synthetic routes for 1-Bicyclo[2.1.0]pentanylmethanamine, and how do reaction conditions influence yield?

Answer:
Synthesis of strained bicyclic amines like this compound typically involves multi-step strategies. A foundational approach includes:

  • Precursor preparation : Starting with bicyclo[2.1.0]pentane derivatives, such as ketones or halides, followed by reductive amination or nucleophilic substitution .
  • Catalytic systems : Transition metal catalysts (e.g., Pd or Ni) in cross-coupling reactions improve selectivity, especially for introducing the methanamine moiety .
  • Purification : Techniques like column chromatography or recrystallization are critical due to the compound's sensitivity to ring strain and steric hindrance.

Yield optimization requires precise control of temperature (often <0°C to prevent ring-opening) and solvent polarity (e.g., THF or DCM to stabilize intermediates) .

Basic Research: How is the structural integrity of this compound validated experimentally?

Answer:
Key analytical methods include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm bicyclic framework retention and amine group positioning. Ring strain causes distinct downfield shifts for bridgehead protons .
  • X-ray crystallography : Resolves bond angles and distances, critical for verifying the bicyclo[2.1.0]pentane geometry .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C7_7H11_{11}N) and detects fragmentation patterns indicative of bicyclic stability .

Advanced Research: How can contradictory data on the solvolytic reactivity of bicyclo[2.1.0]pentane derivatives be resolved?

Answer:
Discrepancies in solvolysis outcomes (e.g., ring-opening vs. retention) arise from competing mechanisms:

  • Cationic intermediates : Solvolysis of 1-Bicyclo[2.1.0]pentyl halides may generate strained carbocations prone to rearrangement (e.g., to methylenecyclobutyl derivatives) .
  • Experimental design : Use isotopic labeling (e.g., 13C^{13} \text{C}) to track carbon migration pathways. Kinetic studies under controlled pH and solvent polarity (e.g., aqueous acetone vs. ethanol) can isolate dominant reaction pathways .
  • Computational modeling : DFT calculations predict transition states and energy barriers, clarifying preference for Wagner-Meerwein shifts vs. direct substitution .

Advanced Research: What methodologies identify biological targets of this compound in biochemical pathways?

Answer:

  • Surface plasmon resonance (SPR) : Screens for binding affinity to enzymes or receptors (e.g., monoamine oxidases) by monitoring real-time interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein binding, revealing selectivity over linear amines due to rigid bicyclic geometry .
  • Mutagenesis studies : Replace residues in target proteins (e.g., catalytic sites) to assess hydrogen bonding or steric interactions with the bicyclic core .

Advanced Research: How can computational tools predict the synthetic accessibility of this compound derivatives?

Answer:

  • Retrosynthetic planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes by analyzing bicyclic amine databases and reaction templates .
  • Descriptor-based models : Calculate parameters like synthetic complexity score (SCScore) to prioritize routes with minimal steps and high atom economy .
  • Transition state libraries : Pre-computed TS barriers for strained systems guide catalyst selection (e.g., chiral ligands for enantioselective synthesis) .

Comparative Research: How does this compound differ from structurally similar bicyclic amines in reactivity and applications?

Answer:
A comparative analysis reveals:

CompoundKey FeatureReactivity/Application Difference
Bicyclo[1.1.1]pentanylmethanamineSmaller ring strainHigher thermal stability but lower solubility
Bicyclo[3.2.0]heptanylmethanamineLarger ring systemEnhanced bioavailability in CNS-targeting drugs
2,2-Difluoro derivativesFluorine substitutionIncreased metabolic resistance in PET imaging

Differences arise from ring strain (higher in [2.1.0] systems), steric bulk, and electronic effects of substituents .

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